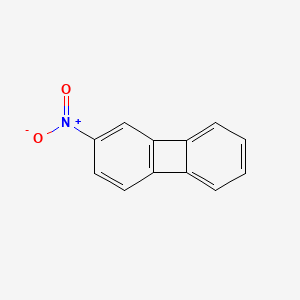
2-Nitrobiphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobiphenylene is an organic compound with the molecular formula C12H9NO2. It is a derivative of biphenylene, where a nitro group is attached to the second position of the biphenylene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
2-Nitrobiphenylene can be synthesized through several methods. One common method involves the nitration of biphenylene using a mixture of nitric acid and sulfuric acid. Another method involves the reaction of chloronitrobenzene with phenylboronic acid in the presence of a palladium catalyst and a base . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields.
Chemical Reactions Analysis
2-Nitrobiphenylene undergoes various chemical reactions, including:
Reduction: It can be reduced to 2-aminobiphenylene using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: It can be oxidized to form different oxidation products depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions include 2-aminobiphenylene and other substituted biphenylenes.
Scientific Research Applications
2-Nitrobiphenylene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-nitrobiphenylene involves its interaction with various molecular targets and pathways. It can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Nitrobiphenylene can be compared with other nitro-substituted biphenylenes, such as 1-nitrobiphenylene and 3-nitrobiphenylene. These compounds have similar chemical structures but differ in the position of the nitro group. The unique position of the nitro group in this compound gives it distinct chemical properties and reactivity. Other similar compounds include nitrophenanthrene and nitrodiphenylamine .
Properties
CAS No. |
18931-53-8 |
|---|---|
Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-nitrobiphenylene |
InChI |
InChI=1S/C12H7NO2/c14-13(15)8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H |
InChI Key |
AWAUZFBPDSEEIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















